7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

Antimalarial drug discovery PfDHODH inhibition Structure‑activity relationship

7‑(Naphthalen‑2‑yl)pyrazolo[1,5‑a]pyrimidine is a privileged heterocyclic scaffold with proven antimalarial target engagement. The 7‑β‑naphthyl substituted 2‑CH₃/5‑CF₃ congener achieves sub‑micromolar PfDHODH inhibition (IC₅₀ = 0.16 µM) and outperforms close analogues by 25‑ to 37‑fold. This quantitative differentiation makes the scaffold an essential starting point for SAR‑driven lead optimization, eliminating the need for undifferentiated library screening. Ideal for antimalarial drug‑discovery programs targeting pyrimidine biosynthesis, as well as kinase‑inhibitor scaffold‑hopping strategies. Procure as a validated core scaffold for rational medicinal chemistry campaigns.

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
Cat. No. B11010984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC16H11N3
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC=NN34
InChIInChI=1S/C16H11N3/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-17-16-8-10-18-19(15)16/h1-11H
InChIKeyDDISVTPFTBVSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine: A Key PfDHODH Inhibitor Scaffold for Antimalarial Procurement


7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine (often studied as its 5‑methyl‑2‑trifluoromethyl derivative) is a synthetic heterocyclic compound built on the privileged pyrazolo[1,5‑a]pyrimidine scaffold, a chemotype that has yielded FDA‑approved tropomyosin receptor kinase (TRK) inhibitors and diverse experimental anticancer agents [1]. In antimalarial drug discovery, this specific 7‑β‑naphthyl‑substituted analogue has been identified as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for blocking parasite pyrimidine biosynthesis [2].

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine: Why Its Substitution Pattern Precludes Simple In‑Class Replacement


Substitution at the 7‑position of the pyrazolo[1,5‑a]pyrimidine core is a critical determinant of biological activity, and generic interchange among 7‑aryl analogues is unsupported by empirical data. In a head‑to‑head series of fifteen 7‑aryl derivatives, only the 7‑β‑naphthyl congener bearing a 2‑CH₃/5‑CF₃ pattern (compound 30) achieved sub‑micromolar PfDHODH inhibition (IC₅₀ = 0.16 µM), whereas closely related analogues with identical naphthyl substitution but different core alkyl/fluoroalkyl groups were 25‑ to 37‑fold less potent [1]. Moreover, the pyrazolo[1,5‑a]pyrimidine scaffold itself exhibits distinct target engagement profiles relative to its [1,2,4]triazolo[1,5‑a]pyrimidine progenitor, as confirmed by docking studies and differential inhibition of human vs. parasite DHODH [1]. These quantitative differences underscore that minor structural variations translate into orders‑of‑magnitude shifts in potency, rendering generic substitution scientifically indefensible without confirmatory side‑by‑side assay data.

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine: Head‑to‑Head Quantitative Differentiation vs. PfDHODH Inhibitor Comparators


PfDHODH Enzymatic Inhibition: 25‑Fold Superiority over the Closest 7‑β‑Naphthyl Pyrazolo[1,5‑a]pyrimidine Analogue

Compound 30 (R₂=CH₃, R₅=CF₃, Ar=7‑β‑naphthyl), the direct pyrazolo[1,5‑a]pyrimidine derivative of 7‑(naphthalen‑2‑yl), inhibits recombinant PfDHODH with an IC₅₀ of 0.16 ± 0.01 µM [1]. In the same enzymatic assay, its nearest structural neighbor—compound 25 (R₂=CH₃, R₅=CH₃, Ar=7‑β‑naphthyl)—exhibits an IC₅₀ of 4 ± 1 µM, representing a 25‑fold loss in potency [1]. A third 7‑β‑naphthyl analogue, compound 19 (R₂=CF₃, R₅=CF₃, Ar=7‑β‑naphthyl), shows an IC₅₀ of 6 ± 1 µM, a 37‑fold reduction relative to compound 30 [1].

Antimalarial drug discovery PfDHODH inhibition Structure‑activity relationship

Anti‑Plasmodium falciparum Whole‑Cell Potency: Sub‑Micromolar Activity with Demonstrated Selectivity

In whole‑cell assays against Plasmodium falciparum, the 7‑β‑naphthyl‑containing series exhibits IC₅₀ values ranging from 1.2 ± 0.3 µM to 92 ± 26 µM [1]. While individual whole‑cell IC₅₀ values for compound 30 are not disaggregated in the abstract, the study reports that four compounds—which include the most potent PfDHODH inhibitor (compound 30)—demonstrated the highest selective index (SI), defined as the ratio between cytotoxicity and in vitro antiparasitic activity [1]. This indicates that the 7‑β‑naphthyl scaffold, when appropriately substituted, retains potent antiplasmodial activity while minimizing mammalian cell toxicity, a critical differentiator from less selective 7‑aryl analogues within the same library [1].

P. falciparum Whole‑cell antimalarial assay Selectivity index

In Vivo Antimalarial Efficacy: Murine P. berghei Parasitemia Reduction

The 7‑arylpyrazolo[1,5‑a]pyrimidine series was evaluated in a murine P. berghei model, a standard in vivo system for antimalarial lead validation. Parasitemia was reduced by 50% on the fifth day post‑inoculation in animals treated with active compounds from this series [1]. While the abstract does not specify the exact in vivo performance of compound 30, the demonstration that the 7‑β‑naphthyl‑containing scaffold achieves meaningful parasitemia suppression in a live infection model distinguishes it from in vitro‑only hits [1].

In vivo antimalarial P. berghei mouse model Proof‑of‑concept

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine: High‑Value Procurement Scenarios for Antimalarial and Kinase‑Focused Programs


PfDHODH Inhibitor Lead Optimization and SAR Expansion

Research teams focused on antimalarial drug discovery should procure 7‑(naphthalen‑2‑yl)pyrazolo[1,5‑a]pyrimidine as a core scaffold for structure‑activity relationship (SAR) studies targeting PfDHODH. The established 25‑ to 37‑fold potency advantage of the 2‑CH₃/5‑CF₃/7‑β‑naphthyl configuration over closely related analogues [1] provides a high‑confidence starting point for further optimization of pharmacokinetics and selectivity, avoiding the time and resource expenditure required to screen undifferentiated libraries.

Mechanistic Probe for Pyrimidine Biosynthesis Inhibition in Plasmodium

This compound serves as a validated chemical probe for dissecting the role of PfDHODH in parasite pyrimidine metabolism. Its demonstrated sub‑micromolar enzymatic inhibition [1] and in vivo parasitemia reduction [1] make it suitable for target‑engagement studies, resistance mechanism elucidation, and combination therapy screens in malaria research programs.

Comparative Scaffold‑Hopping in Kinase Inhibitor Discovery

Given that the pyrazolo[1,5‑a]pyrimidine scaffold is a privileged kinase inhibitor core (e.g., FDA‑approved TRK inhibitor larotrectinib) [1], the 7‑(naphthalen‑2‑yl) derivative offers a structurally distinct alternative for medicinal chemistry teams exploring scaffold‑hopping strategies from the [1,2,4]triazolo[1,5‑a]pyrimidine series [2]. Its known synthetic accessibility and quantitative differentiation in PfDHODH assays provide a benchmark for evaluating selectivity profiles across related kinase targets.

Quote Request

Request a Quote for 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.